molecular formula C10H12BrNO2S B8105190 O-4-bromo-2-methoxyphenyl dimethylcarbamothioate

O-4-bromo-2-methoxyphenyl dimethylcarbamothioate

Cat. No.: B8105190
M. Wt: 290.18 g/mol
InChI Key: WOEUQOWXPIMBQK-UHFFFAOYSA-N
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Description

O-4-bromo-2-methoxyphenyl dimethylcarbamothioate is an organic compound with significant applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. This compound is known for its unique chemical structure, which includes a bromine atom, a methoxy group, and a dimethylcarbamothioate moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-4-bromo-2-methoxyphenyl dimethylcarbamothioate typically involves the reaction of 4-bromo-2-methoxyphenol with dimethylthiocarbamoyl chloride. The process begins with the preparation of 4-bromo-2-methoxyphenol, which is then reacted with dimethylthiocarbamoyl chloride in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 50°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

O-4-bromo-2-methoxyphenyl dimethylcarbamothioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper complexes.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

O-4-bromo-2-methoxyphenyl dimethylcarbamothioate has several scientific research applications, including:

    Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its unique chemical properties.

    Agrochemicals: It is utilized in the synthesis of agrochemical products such as pesticides and herbicides.

    Dye Industry: The compound is also used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of O-4-bromo-2-methoxyphenyl dimethylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

O-(4-bromo-2-methoxyphenyl) N,N-dimethylcarbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-12(2)10(15)14-8-5-4-7(11)6-9(8)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEUQOWXPIMBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)OC1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromoguaiacol (2.05 g, 10.1 mmol) and 1,4-diazabicyclo(2.2.2)octane (1.42 g, 12.6 mmol) in NMP (24 mL) was heated at 50° C. to give a dark-yellow solution. A solution of dimethylthiocarbamoyl chloride (1.37 g, 11.1 mmol) in NMP (2 ml) was added dropwise to the previous solution over 1-2 min. Some precipitated has formed during the addition. The mixture was stirred at 50° C. for 3 h, and then water (25 ml) was added over 5 min at 50° C. The mixture was stirred overnight at r.t., and the precipitate was isolated by filtration, washed twice with water, and dried in vacuo at 50° C. to yield a pale creamed-coloured crystalline solid, 2.11 g (72%).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

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